molecular formula C14H16F3NO3 B2939560 1-((3-(Trifluoromethoxy)phenyl)amino)cyclohexanecarboxylic acid CAS No. 1305770-58-4

1-((3-(Trifluoromethoxy)phenyl)amino)cyclohexanecarboxylic acid

Cat. No.: B2939560
CAS No.: 1305770-58-4
M. Wt: 303.281
InChI Key: QYTRYVMMDJCQFW-UHFFFAOYSA-N
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Description

1-((3-(Trifluoromethoxy)phenyl)amino)cyclohexanecarboxylic acid is a chemical compound characterized by its trifluoromethoxy group attached to a phenyl ring, which is further connected to an amino group on a cyclohexanecarboxylic acid backbone

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-(trifluoromethoxy)aniline and cyclohexanecarboxylic acid chloride.

  • Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at a temperature range of 0-5°C to prevent side reactions.

  • Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry to enhance efficiency and control reaction parameters more precisely.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine.

  • Substitution: Nucleophilic substitution reactions can occur at the trifluoromethoxy group.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Sodium hydride (NaH) in an aprotic solvent like THF.

Major Products Formed:

  • Oxidation: Trifluoromethoxybenzoic acid.

  • Reduction: 3-(Trifluoromethoxy)aniline.

  • Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethoxy groups with biological macromolecules.

  • Industry: Utilized in the production of advanced materials and polymers due to its unique chemical structure.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The trifluoromethoxy group enhances the binding affinity and specificity of the compound to its target, leading to desired biological or chemical outcomes. The exact mechanism may vary depending on the specific application and target involved.

Comparison with Similar Compounds

  • 1-((3-(Trifluoromethoxy)phenyl)ethanol

  • 1-((3-(Trifluoromethoxy)phenyl)acetic acid

  • 1-((3-(Trifluoromethoxy)phenyl)amine

Uniqueness: 1-((3-(Trifluoromethoxy)phenyl)amino)cyclohexanecarboxylic acid stands out due to its cyclohexanecarboxylic acid backbone, which provides additional structural rigidity and potential for diverse chemical modifications compared to its similar counterparts.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

1-[3-(trifluoromethoxy)anilino]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO3/c15-14(16,17)21-11-6-4-5-10(9-11)18-13(12(19)20)7-2-1-3-8-13/h4-6,9,18H,1-3,7-8H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTRYVMMDJCQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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